5-Chloropyrazine-2,3-diamine
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Overview
Description
5-Chloropyrazine-2,3-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C4H5ClN4. It is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and amino groups at the 2 and 3 positions.
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include a similar structure, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 0.64 , which may influence its distribution and bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrazine-2,3-diamine typically involves the chlorination of pyrazine derivatives followed by amination. One common method includes the reaction of 5-chloropyrazine with ammonia or amine derivatives under controlled conditions to introduce the amino groups at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro-pyrazine derivatives.
Reduction: Formation of diamino-pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloropyrazine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
5-Bromopyrazine-2,3-diamine: Similar structure with a bromine atom instead of chlorine.
5-Fluoropyrazine-2,3-diamine: Contains a fluorine atom at the 5-position.
5-Iodopyrazine-2,3-diamine: Features an iodine atom at the 5-position.
Uniqueness: 5-Chloropyrazine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The presence of chlorine influences the compound’s electronic properties and its interactions with biological targets .
Properties
IUPAC Name |
5-chloropyrazine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASZPECEAGTOIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743674 |
Source
|
Record name | 5-Chloropyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259479-81-6 |
Source
|
Record name | 5-Chloropyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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